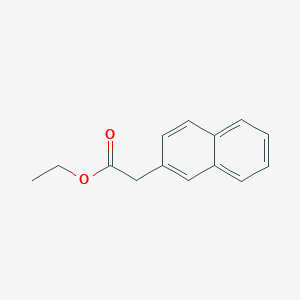

Ethyl 2-naphthylacetate

概要

説明

Ethyl 2-naphthylacetate is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties and versatility in different applications.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthylacetate can be synthesized through the esterification of 2-naphthylacetic acid with ethanol. A steady stream of anhydrous hydrochloric acid is bubbled into a solution of 2-naphthylacetic acid dissolved in ethanol. The resulting solution is stirred at ambient temperature until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: Ethyl 2-naphthylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

科学的研究の応用

Ethyl 2-naphthylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is utilized in the production of fragrances, dyes, and other industrial chemicals.

作用機序

The mechanism by which ethyl 2-naphthylacetate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and functions .

類似化合物との比較

Ethyl 2-naphthylacetate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

2-Naphthylacetic acid: The parent acid form of this compound.

Ethyl naphthalene-1-carboxylate: Another ester derivative of naphthalene.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

Ethyl 2-naphthylacetate (CHO), a compound derived from naphthalene, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is an ester formed from the reaction of 2-naphthylacetic acid and ethanol. Its structure includes a naphthalene ring, which contributes to its hydrophobicity and potential bioactivity. The compound has a molecular weight of 214.26 g/mol, a boiling point of approximately 310 °C, and a density of about 1.2 g/cm³ .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial in combating oxidative stress in biological systems. In vitro assays have revealed that it can scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models, this compound administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

- Gene Expression Modulation : It can influence the expression of genes associated with antioxidant defenses and inflammatory responses.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against tested pathogens .

Evaluation of Antioxidant Properties

In a controlled laboratory setting, this compound was tested for its ability to scavenge DPPH radicals. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Research

In an animal model simulating arthritis, administration of this compound led to significant reductions in paw swelling and joint inflammation compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated subjects .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified as having low acute toxicity with no significant mutagenic or carcinogenic effects reported in standard testing protocols. Chronic exposure studies indicate mild effects such as reduced body weight gain at high doses but no severe long-term health risks have been identified .

特性

IUPAC Name |

ethyl 2-naphthalen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNMRIQALHUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292625 | |

| Record name | ethyl 2-naphthylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-70-2 | |

| Record name | Ethyl (2-naphthyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-naphthylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。